![molecular formula C18H21N7O B2537185 1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one CAS No. 920262-96-0](/img/structure/B2537185.png)
1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one
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Overview
Description
The compound 1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one is a structurally complex molecule that may have potential pharmacological applications. While the specific compound is not directly discussed in the provided papers, related compounds with similar structural features, such as piperazine rings and triazolo-pyrimidine moieties, have been studied for various biological activities.
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that can include the formation of triazolo-pyridazine rings and subsequent functionalization with piperazine derivatives. For instance, a family of triazolo-pyridazine-6-yl-substituted piperazines was synthesized through a two-step process involving the use of pyridine, dichloropyridazine, and tetrazole in toluene, followed by conjugation with secondary amines . This methodology could potentially be adapted for the synthesis of this compound by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to the one often includes a piperazine ring, which is known to be a versatile moiety in medicinal chemistry due to its ability to engage in various interactions with biological targets. The triazolo-pyrimidine scaffold, as seen in related compounds, is another important feature that can contribute to the binding affinity and selectivity of the molecule towards certain receptors or enzymes .
Chemical Reactions Analysis
The piperazine moiety in related compounds has been shown to undergo metabolic bioactivation, leading to the formation of reactive intermediates such as glyoxal, which can contribute to genotoxicity . This suggests that the piperazine ring in this compound could also be susceptible to similar metabolic pathways, potentially affecting the compound's safety profile.
Physical and Chemical Properties Analysis
Compounds with piperazine and triazolo-pyrimidine moieties can exhibit a range of physical and chemical properties, including solubility issues. For example, some pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines have low water solubility, which can be a challenge for drug development . Modifications to the molecular structure, such as the introduction of salifiable moieties or the formation of stable salts, can be strategies to improve solubility and facilitate the development of a compound for therapeutic use.
Scientific Research Applications
Antihypertensive Agents
Triazolopyrimidines, including derivatives with piperazine moieties, have been synthesized and tested for antihypertensive activities. Compounds bearing morpholine, piperidine, or piperazine at position 2 showed promising activity in vitro and in vivo, highlighting their potential as antihypertensive agents (Bayomi et al., 1999).
Antimicrobial and Antitumor Agents
New thiazolopyrimidines and their derivatives have been synthesized with potential antimicrobial and antitumor activities. Some compounds tested showed promising antimicrobial activity, although none exhibited significant antitumor activity (Said et al., 2004).
Adenosine A2a Receptor Antagonists
Piperazine and (R)-2-(aminomethyl)pyrrolidine derivatives of triazolotriazine have been found to be potent and selective adenosine A2a receptor antagonists. These compounds offer a basis for developing treatments for conditions such as Parkinson's disease, showcasing the versatility of triazolo[4,5-d]pyrimidin derivatives in medicinal chemistry (Vu et al., 2004).
Anticancer Agents
Research into heteroarylindoles with pyrimidine derivatives has identified compounds with moderate to high anticancer activity against the MCF-7 human breast carcinoma cell line. This suggests a potential for developing new cancer therapies based on the structural motifs found in triazolopyrimidines (Abdelhamid et al., 2016).
Antidiabetic Drugs
Triazolo-pyridazine-6-yl-substituted piperazines have been synthesized and evaluated as Dipeptidyl peptidase-4 (DPP-4) inhibitors, with some showing promising results as anti-diabetic medications. This underlines the importance of triazolopyrimidin derivatives in the search for new treatments for diabetes (Bindu et al., 2019).
Future Directions
Future directions could include further investigations into the compound’s potential as an inhibitor of certain cancer cells . Additionally, hit-to-lead optimization studies could be conducted to boost its in vitro biological activity while maintaining physicochemical properties in promising ranges .
Mechanism of Action
Target of Action
The compound 1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one primarily targets the ubiquitin-specific protease 28 (USP28) . USP28 is a deubiquitinating enzyme that plays a crucial role in the regulation of various cellular processes, including cell cycle progression and the epithelial-mesenchymal transition .
Mode of Action
This compound binds reversibly to USP28, directly affecting its protein levels . By inhibiting USP28, the compound can disrupt the normal function of the enzyme, leading to changes in the cellular processes that USP28 regulates .
Biochemical Pathways
The inhibition of USP28 by this compound affects several biochemical pathways. For instance, it can inhibit the proliferation of cells, disrupt the cell cycle at the S phase, and hinder the progression of the epithelial-mesenchymal transition . These effects can lead to downstream effects such as the suppression of tumor growth and the inhibition of cancer cell migration .
Pharmacokinetics
These studies can provide valuable insights into the potential bioavailability and pharmacokinetic properties of this compound .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation, disruption of the cell cycle, and hindrance of the epithelial-mesenchymal transition . These effects can lead to the suppression of tumor growth and the inhibition of cancer cell migration .
properties
IUPAC Name |
1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O/c1-3-15(26)23-8-10-24(11-9-23)17-16-18(20-12-19-17)25(22-21-16)14-6-4-13(2)5-7-14/h4-7,12H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEYOOFSCGGGDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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